2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(2-methylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-8-15(13)16(21)20-11-4-7-14(12-20)22-17-18-9-5-10-19-17/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRFZMDUUCLSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, 1-(2-methylbenzoyl)piperidine, which is then reacted with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compound 21q (1-(1-(3-((3-Chlorobenzyl)oxy)phenethyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)
- Structural Differences : Replaces the 2-methylbenzoyl group with a 3-chlorobenzyloxy-phenethyl chain.
- The 3-chlorobenzyloxy group introduces electron-withdrawing effects, which could modulate electronic interactions in binding pockets .
- Activity: Demonstrated antimycobacterial activity via thymidine monophosphate kinase (TMPK) inhibition, suggesting the pyrimidine-piperidine scaffold’s versatility in targeting nucleotide metabolism .
Compound 26 (5-Methyl-1-(1-(2-(3-phenoxyphenyl)acetyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione)
- Structural Differences: Features a 3-phenoxyphenylacetyl group instead of 2-methylbenzoyl.
Modifications in the Pyrimidine Core
KP-162 (2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol)
- Structural Differences : Substitutes the ether-linked piperidine with a pyridinyl group and introduces a hydroxyl group at the 4-position of pyrimidine.
- Functional Impact : The hydroxyl group enables hydrogen bonding with vitamin D receptor (VDR) residues, as shown in agonist studies. Inverted regiochemistry in the pyrimidine scaffold (compared to the target compound) alters spatial orientation, impacting receptor selectivity .
Acyl Group Replacements
CM899737 (5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- Structural Differences : Replaces 2-methylbenzoyl with a xanthene-carbonyl group.
- Functional Impact: The bulky xanthene moiety increases steric hindrance, likely reducing binding to compact active sites but improving interaction with shallow hydrophobic pockets.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylbenzoyl group in the target compound provides a balance between lipophilicity and electronic effects, unlike the electron-withdrawing 3-chlorobenzyloxy group in 21q, which may reduce bioavailability due to excessive polarity .
- Conformational Flexibility : Compounds with rigid acyl groups (e.g., xanthene in CM899737) show improved target specificity but may suffer from poor solubility, highlighting the need for substituent optimization .
- Regiochemical Sensitivity : Inverted pyrimidine regiochemistry in KP-162 drastically alters receptor binding profiles, underscoring the importance of scaffold orientation in drug design .
Biological Activity
The compound 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its synthesis, biological activity, pharmacological implications, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H21N3O2
- Molecular Weight : 311.4 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and pyrimidine cores. The synthetic pathway often includes the formation of the piperidine ring followed by the introduction of the benzoyl and pyrimidine moieties through nucleophilic substitution and coupling reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of key enzymes and receptors involved in various cellular processes.
Enzyme Inhibition
One significant area of research focuses on the compound's ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ. This enzyme plays a critical role in cellular signaling pathways related to growth, proliferation, and survival of immune cells. The inhibition of PI3Kδ has implications for treating inflammatory diseases and certain types of cancer:
- IC50 Values : Preliminary studies have shown that derivatives similar to this compound can achieve IC50 values in the low nanomolar range against PI3Kδ, indicating potent inhibitory activity .
Anticancer Activity
In vitro studies have demonstrated that compounds related to this compound can inhibit cell growth in various cancer cell lines. For example, related piperidine derivatives have shown significant cytostatic effects by targeting Na+/K(+)-ATPase activity in glioma cells . This suggests a potential therapeutic application in oncology, particularly for malignancies resistant to conventional treatments.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study on PI3K Inhibition :
- Anticancer Efficacy :
Pharmacological Implications
The biological activities exhibited by this compound suggest its potential as a therapeutic agent in treating inflammatory diseases and cancers. Its ability to selectively inhibit critical signaling pathways makes it a candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between a pyrimidine derivative and a functionalized piperidine intermediate. For example, coupling 2-chloropyrimidine with 1-(2-methylbenzoyl)piperidin-3-ol under reflux in anhydrous DMF, using K₂CO₃ as a base. Reaction optimization should focus on:
- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How should the structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian-derived chemical shifts). Key signals:
- Piperidine protons (δ 1.5–3.5 ppm, multiplet).
- Aromatic pyrimidine protons (δ 8.0–8.5 ppm) .
HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Recommended assays :
- Kinase inhibition : Test against a panel of kinases (e.g., CDK2, EGFR) using fluorescence-based ADP-Glo™ assays, given structural similarities to pyrazolo[3,4-d]pyrimidine kinase inhibitors .
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy :
Core modifications : Synthesize analogs with:
- Varied substituents on the pyrimidine ring (e.g., Cl, Br at position 5).
- Alternative acyl groups on the piperidine (e.g., 3-nitrobenzoyl vs. 2-methylbenzoyl) .
Biological testing : Compare IC₅₀ values in kinase inhibition assays to identify critical substituents.
Computational modeling : Perform molecular docking (e.g., GOLD software) to predict binding affinities to target proteins like CDK2 .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Approach :
- Standardize assays : Ensure consistent cell lines (e.g., MCF-7 for cancer studies) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Use tools like Rosetta or Schrödinger’s QikProp to correlate physicochemical properties (logP, PSA) with bioactivity trends .
- Validate via orthogonal assays : Confirm kinase inhibition with SPR (surface plasmon resonance) if fluorescence assays yield ambiguous results .
Q. What computational methods are recommended for predicting metabolic stability and toxicity?
- Tools and protocols :
ADMET prediction : Use SwissADME or ProTox-II to estimate:
- CYP450 metabolism (e.g., CYP3A4 liability due to the piperidine moiety).
- hERG channel inhibition risk .
MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding mode stability in target enzymes and identify potential off-target interactions .
Q. How can the compound’s stability under varying pH and temperature conditions be characterized?
- Experimental design :
- Forced degradation studies :
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor degradation via HPLC.
- Oxidative stress : Expose to 3% H₂O₂, track peroxide-sensitive groups (e.g., sulfonyl in analogs) .
- Solid-state stability : Store at 40°C/75% RH for 4 weeks; analyze crystallinity changes via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
